molecular formula C19H17ClN2O4S B2523388 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide CAS No. 941947-95-1

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2523388
CAS No.: 941947-95-1
M. Wt: 404.87
InChI Key: YFIUOURUTJGWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide features a furan ring substituted with a 4-chlorophenyl group at the 5-position, linked to a propanamide backbone. The N-terminal of the propanamide is further substituted with a 4-sulfamoylphenyl group.

Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c20-14-3-1-13(2-4-14)18-11-7-16(26-18)8-12-19(23)22-15-5-9-17(10-6-15)27(21,24)25/h1-7,9-11H,8,12H2,(H,22,23)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIUOURUTJGWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached through a nucleophilic substitution reaction, often using sulfonyl chlorides and amines.

    Final Coupling: The final step involves coupling the furan ring with the sulfonamide-substituted phenyl group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the sulfonamide can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, crucial for bacterial survival.
  • Anticancer Potential : The sulfonamide moiety in the compound has been linked to anticancer activities. Research on similar compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The presence of the furan ring may enhance the bioactivity by facilitating interactions with biological targets .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways, although specific studies are required to confirm this activity.

Synthetic Methodologies

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps:

  • Starting Materials : The synthesis begins with commercially available furan derivatives and chlorinated phenyl compounds.
  • Reagents Used : Common reagents include thionyl chloride for chlorination, and various amines for the formation of amide bonds.
  • Reaction Conditions : Controlled temperatures and solvents like dichloromethane or dimethylformamide are employed to optimize yield and purity.

Case Study 1: Antimicrobial Activity Assessment

A study was conducted to evaluate the antimicrobial efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that it inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s closest structural analogs differ in substituents on the furan, phenyl, or sulfonamide groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences Source
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide (Target) C₁₉H₁₇ClN₂O₃S 388.87 Not reported Core structure with 4-sulfamoylphenyl
N-(4-Butylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide C₂₃H₂₄ClNO₂ 381.90 Not reported 4-Butylphenyl instead of 4-sulfamoylphenyl
3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide C₁₅H₁₅ClN₂O₃S₂ 370.87 Not reported Sulfur atom replaces furan oxygen
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) C₁₆H₁₄FN₃O₂S 331.37 Not reported Thiazole replaces sulfamoylphenyl

Key Observations :

  • Replacing the furan oxygen with a sulfur atom (as in ) reduces molecular weight but may alter electronic properties and binding affinity .
  • Heterocyclic substitutions (e.g., thiazole in Compound 31) introduce nitrogen, enabling hydrogen bonding and influencing bioactivity .

Key Findings :

  • The thiazole derivative (31) exhibits strong bioactivity due to its heterocyclic core, which may enhance target binding .
  • Hemolytic toxicity varies significantly among analogs (e.g., 0% for 7k vs. 6% for 7m), likely due to differences in alkyl substituents affecting membrane interactions .
  • The sulfamoyl group in the target compound may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrase), though this requires validation .
Computational and Spectral Data
  • IR Spectroscopy : Analogs like 7k and 7m show characteristic peaks for amide C=O (1650–1680 cm⁻¹) and sulfonamide S=O (1150–1200 cm⁻¹), consistent with the target compound’s expected profile .
  • NMR : Substituents on the phenyl ring (e.g., 4-chloro vs. 4-fluoro) produce distinct shifts in aromatic proton signals (δ 7.2–8.1 ppm) .

Biological Activity

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide, with the CAS number 941947-95-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2O4S, and it has a molecular weight of approximately 396.87 g/mol. The compound features a furan ring and a sulfonamide moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-chlorophenyl)furan-2-carboxylic acid with sulfonamide derivatives under controlled conditions. The detailed synthetic pathway can be referenced in various chemical databases and patents .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related furan derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. In vitro assays demonstrated that these compounds effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antimicrobial properties. Compounds containing sulfonamide moieties have been extensively studied for their effectiveness against a range of bacterial strains. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity, although specific data on its efficacy against particular bacterial strains is limited .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In animal models, related compounds have shown to reduce inflammation markers significantly, suggesting that this compound may possess similar properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines .

Case Studies

  • Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with derivatives of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at nanomolar concentrations.
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to significant tumor regression in xenograft models, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide, and how can intermediates be optimized for yield?

  • Methodology : The synthesis typically involves coupling a 4-chlorophenyl-substituted furan precursor with 4-sulfamoylbenzoyl chloride under anhydrous conditions. Key steps include:

  • Step 1 : Formation of the furan intermediate via Suzuki-Miyaura coupling of 4-chlorophenylboronic acid with a bromofuran derivative.
  • Step 2 : Amide bond formation using carbodiimide coupling agents (e.g., HBTU) to react the furan-propanoic acid derivative with 4-sulfamoylaniline .
  • Optimization : Reaction temperature (0–5°C for amidation) and stoichiometric ratios (1:1.2 for amine:acid) are critical. Purity is monitored via TLC and confirmed by 1H^1H-NMR .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and amide linkage. IR identifies sulfonamide (S=O stretch at ~1150–1350 cm1^{-1}) and carbonyl (C=O at ~1650 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ at 401.05 Da).
  • X-ray Crystallography : Resolves spatial arrangement of the chlorophenyl-furan and sulfamoyl groups .

Q. What preliminary biological activities have been reported, and what assays are used to evaluate them?

  • Methodology :

  • Enzyme Inhibition : Tested against cyclooxygenase (COX-2) via fluorometric assays, with IC50_{50} values compared to celecoxib.
  • Antimicrobial Activity : Assessed using microdilution assays (MIC values) against S. aureus and E. coli.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

  • Methodology :

  • Functional Selection : B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Reaction Pathways : Transition-state analysis for amidation steps using Gaussian 16, validated against experimental kinetics.
  • Solvent Effects : PCM models simulate solvent interactions (e.g., DMF or DCM) on reaction yields .

Q. What structure-activity relationships (SAR) explain its bioactivity compared to analogs?

  • Methodology :

  • Analog Synthesis : Replace 4-chlorophenyl with nitro or methoxy groups (e.g., ).
  • Key Findings :
  • 4-Chlorophenyl : Enhances COX-2 inhibition (electron-withdrawing effect stabilizes enzyme binding).
  • Sulfamoyl Group : Critical for hydrogen bonding with Arg120 in COX-2 active site.
  • Data Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate interactions .

Q. How can contradictions in biological assay data be resolved (e.g., varying IC50_{50} across studies)?

  • Methodology :

  • Assay Standardization : Use internal controls (e.g., indomethacin for COX-2) and replicate experiments (n ≥ 3).
  • Meta-Analysis : Compare datasets from enzyme-based vs. cell-based assays to distinguish direct inhibition from off-target effects.
  • Computational Validation : Overlay docking results with crystallographic COX-2 structures to confirm binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.